molecular formula C9H16O B1352582 1-Methoxycyclooctene CAS No. 50438-51-2

1-Methoxycyclooctene

Cat. No. B1352582
CAS RN: 50438-51-2
M. Wt: 140.22 g/mol
InChI Key: LACILBBCPMXTKX-VQHVLOKHSA-N
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Description

1-Methoxycyclooctene is an organic compound that belongs to a class of molecules known as vinyl ethers . It contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of compounds related to 1-Methoxycyclooctene involves various chemical reactions . For instance, 5-Methoxycyclooctene was used in the synthesis of PMCOE-b-PFc .


Molecular Structure Analysis

The molecular structure of 1-Methoxycyclooctene includes an eight-membered ring and an ether group . Techniques such as electron diffraction and X-ray crystallography can be used to study the molecular structure of compounds similar to 1-Methoxycyclooctene .


Chemical Reactions Analysis

Chemical reactions involving methoxycyclopentene derivatives are diverse . Photocycloaddition reactions can yield tricyclic compounds, while reactions with the OH radical in the presence of NO can lead to various carbonyl products .


Physical And Chemical Properties Analysis

The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones.

Scientific Research Applications

  • Lewis Acid Catalysis in Sulfur Transfer

    • 1-Methoxycyclooctene, when reacting with sultene under mild Lewis acid catalysis, can form thiiranes diastereoselectively. This reaction provides valuable insights into sulfur-transfer processes (Adam & Fröhling, 2002).
  • Synthesis Processes

    • It has been utilized in the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing its role in organic synthesis and chemical transformations (Zhangjie Shi, 2006).
  • Electron Diffraction Studies

    • An electron diffraction investigation of 1-methoxycyclohexene provided insights into the molecule's conformation, especially regarding the vinyl ether portion. This research contributes to our understanding of molecular structures in the gas phase (Lowrey et al., 1973).
  • Polymerization Studies

    • In polymer science, 1-Methoxycyclooctene and related compounds have been studied for their polymerization capabilities, contributing to materials science and engineering (Sato et al., 1977).
  • Photochemical Applications

    • Its derivatives, such as 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, have been utilized in photochemical reactions to produce cis-bicyclo[4.3.0]non-4-en-7-ones, indicating its utility in photochemistry and organic synthesis (Uyehara et al., 1986).
  • Electrosynthesis and Hydrogenation

    • 1-Methoxycyclooctene has been mentioned in the context of paired electrolysis studies,
    exploring its potential in simultaneous organic reaction processes. This research demonstrates the use of electricity to drive chemical reactions under ambient conditions, providing a method for efficient synthesis with minimal waste .
  • Hydrolysis Studies

    • Research on the hydrolysis of 1-Methoxycyclooctene has provided insights into the mechanism of vinyl ether group hydrolysis, which is critical for understanding chemical reactions involving proton transfer (Kresge & Yin, 1991).
  • Electrochemical Sensors

    • Studies involving 1-Methoxycyclooctene have contributed to the development of electrochemical sensors, particularly for detecting biomarkers in human urine. This application is significant in the field of environmental health and safety (Pang et al., 2020).
  • Chemical Synthesis and Catalysis

    • The compound has been used in various chemical synthesis processes, such as in the preparation of cyclic skeletons, demonstrating its versatility in organic chemistry and catalysis (Yao & Shi, 2007).
  • Environmental Applications

    • Its derivatives have been investigated for potential environmental applications, such as in the removal of arsenic from wastewater and as molluscicidal agents, indicating its relevance in environmental science and public health (Makki et al., 2012).

Future Directions

While specific future directions for 1-Methoxycyclooctene are not mentioned in the available resources, the field of mechanochemistry, which includes compounds like 1-Methoxycyclooctene, is a promising area of research . The development of mechanophores – molecular units that respond to mechanical force – has been instrumental in the success of this endeavor .

properties

IUPAC Name

(1E)-1-methoxycyclooctene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACILBBCPMXTKX-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C/1=C/CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454536
Record name 1-Methoxycyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxycyclooctene

CAS RN

50438-51-2
Record name 1-Methoxycyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the presence of 0.2 g of paratoluenesulfonic acid, 16.5 g (0.13 mol) of cyclooctanone and 16.5 g (0.15 mol) of trimetyl orthoformate were stirred at room temperature for four hours. The resultant mixture was heated at 100° C. for 14 hours. The vacuum distillation of the mixture gave 13.7 g (75% yield) of 1-methoxycyclooctene having a boiling point of 83° to 88° C./27 mmHg.
[Compound]
Name
paratoluenesulfonic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the presence of 0.2 g of para-toluenesulfonic acid, 16.5 g (0.13 mol) of cyclooctanone and 16.5 g (0.15 mol) of trimethyl orthoformate were stirred at room temperature for four hours. The resultant mixture was heated at 100° C. for 14 hours. The vacuum distillation of the mixture gave 13.7 g (75% in yield) of 1-methoxycyclooctene having a boiling point of 83° to 88° C./27 mmHg.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W Adam, B Fröhling - Organic Letters, 2002 - ACS Publications
… With 1-methoxycyclooctene as sulfur acceptor, an unexpected insertion product is formed, which provides valuable mechanistic insight into the sulfur-transfer process. …
Number of citations: 8 pubs.acs.org
E TASKINEN - Acta Chem. Scand., Ser. B, 1980 - actachemscand.org
… The same explanation holds for 1methoxycyclooctene. … Physical constants: 1Methoxycyclooctene bp 351—353 K at 1.5 kPa (pure cis), 1-methoxycyclononene bp 357 — 359 K at 1.3 …
Number of citations: 3 actachemscand.org
W Adam, B Fröhling - Organic Letters, 2000 - ACS Publications
… Attempts to employ the 1-methoxycyclooctene (9) as the electron-rich dienophile disclosed another reactivity of the indantrione (1b), namely the formation of the carbonyl ene adduct 10 …
Number of citations: 13 pubs.acs.org
HO BF3-OEt - Chemistry Letters - jlc.jst.go.jp
Various 3-trimethylsilyl-4-en-l-one types of compounds have been prepared by using 3-trimethylsilylallyl alcohol. Some of them can be efficiently converted into the corresponding …
Number of citations: 0 jlc.jst.go.jp
HG Bonacorso, MB Costa, S Moura, L Pizzuti… - Journal of fluorine …, 2005 - Elsevier
Among the synthesis of a series of five well-known 2-trifluoroacetyl-1-methoxycycloalkenes derived from cyclopentanone and substituted cyclohexanones, this paper describes the …
Number of citations: 38 www.sciencedirect.com
Q Wang - 1998 - search.proquest.com
… The treatment of cyclooctanone with trimethyl orthoformate under acid catalysis (p-TsOH) at room temperature gave 1-methoxycyclooctene, 9 in high yield (92 %) after fractional …
Number of citations: 0 search.proquest.com
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
… Removal of the solvent under reduced pressure followed by distillation gave 1-methoxycyclooctene, bp 70C /15 mmHg, n20D 1.475, in 92% yield. IH-NMR spectrum (CCI4): 4042 (t, lH); …
Number of citations: 0 link.springer.com
KAM Kremer, P Helquist - Journal of organometallic chemistry, 1985 - Elsevier
… Perhaps somewhat surprising at first is the negative result obtained for the vinyl ether, 1-methoxycyclooctene, in which the double bond is very electron-rich. A possible explanation is …
Number of citations: 5 www.sciencedirect.com
RG YARGER - 1974 - search.proquest.com
… sulfonic acid in a three-fold excess of trimethylorthoformate under reflux conditions for two hours yielded 1-methoxycyclooctene in approximately 91% yield (104). Ozonolysis of the enol-…
Number of citations: 1 search.proquest.com
Q Zhang - 1998 - search.proquest.com
… 1-Methoxycyclooctene, 7a, was obtained after methanol was removed from the reaction equilibrium by fractional distillation. The addition of dibromo carbene to the double bond of vinyl …
Number of citations: 0 search.proquest.com

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